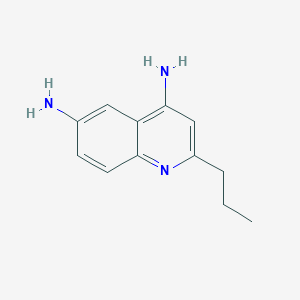

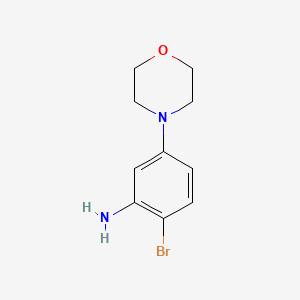

2-Bromo-5-(morpholin-4-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

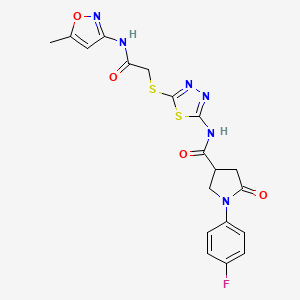

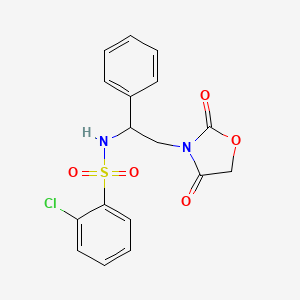

“2-Bromo-5-(morpholin-4-yl)aniline” is a chemical compound with the CAS Number: 1175948-78-3 . It has a molecular weight of 257.13 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of morpholines, which includes “2-Bromo-5-(morpholin-4-yl)aniline”, has been a subject of research. Amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-(4-morpholinyl)aniline . The InChI code for this compound is 1S/C10H13BrN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 .Chemical Reactions Analysis

The synthesis of morpholines often involves reactions with 1,2-amino alcohols and related compounds . Recent advances in the synthesis of morpholines have focused on stereoselective syntheses and the use of transition metal catalysis .Physical And Chemical Properties Analysis

“2-Bromo-5-(morpholin-4-yl)aniline” is a powder that is stored at room temperature . It has a molecular weight of 257.13 .科学的研究の応用

Synthesis of α-bromoacrylic acid esters

2-Bromo-5-(morpholin-4-yl)aniline can be used in the synthesis of α-bromoacrylic acid esters. This is achieved through a convenient one-pot synthesis process . The α-bromoacrylic acid esters are then converted into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines .

Production of α-substituted propionates

Esters of α-halo β-amino acids, which can be synthesized using 2-Bromo-5-(morpholin-4-yl)aniline, are multifunctional compounds that are convenient for further functionalization and production of α-substituted propionates .

3. Synthesis of azido, amino, acetylthio, arylthio derivatives The halogen atom in the α-halo β-amino acid esters synthesized using 2-Bromo-5-(morpholin-4-yl)aniline can be replaced with nucleophilic agents to obtain azido, amino, acetylthio, arylthio, and other derivatives .

Nucleophilic aromatic substitution

2-Bromo-5-(morpholin-4-yl)aniline can be used in nucleophilic aromatic substitution reactions. For example, the bromine in 4-bromo-5-nitrophthalodinitrile can be substituted with the morpholine residue .

5. Synthesis of α-halo β-alkylamino acids esters The synthesis of α-halo β-alkylamino acids esters can be carried out using 2-Bromo-5-(morpholin-4-yl)aniline. This is achieved through the reaction of α-halo acrylates with primary or secondary amines .

Synthesis of N-aryl derivatives

While the synthesis of N-aryl derivatives is primarily achieved through other methods, the use of 2-Bromo-5-(morpholin-4-yl)aniline in the synthesis of α-halo β-alkylamino acids esters provides an effective access to these compounds .

Safety and Hazards

特性

IUPAC Name |

2-bromo-5-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXVNNLLJUTEPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(morpholin-4-yl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)

![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)

![N-methyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2399771.png)

![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)